N-(Trifluoroacetyl)-N'-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
TFATU , is a synthetic organic compound. Its chemical structure consists of a trifluoroacetyl group attached to a urea moiety, with an additional trifluoromethyl-substituted phenyl ring. TFATU is widely used as a reagent in organic synthesis due to its unique properties.
Preparation Methods
a. Synthetic Routes: TFATU can be synthesized through several routes. One common method involves the reaction of trifluoroacetic anhydride with aniline to form the corresponding trifluoroacetyl anilide. Subsequent treatment with phosgene or triphosgene leads to the formation of TFATU. The overall synthetic pathway is as follows:
Aniline+Trifluoroacetic Anhydride→Trifluoroacetyl AnilideTrifluoroacetyl Anilide+Phosgene or Triphosgene→TFATU
b. Industrial Production: TFATU is commercially available and can be purchased from chemical suppliers. large-scale industrial production typically follows the synthetic routes mentioned above.
Chemical Reactions Analysis
a. Reactivity: TFATU participates in various chemical reactions:
Acylations: TFATU acts as an acylating agent, transferring the trifluoroacetyl group to nucleophiles such as amines, alcohols, and thiols.
Urea Formation: The urea moiety in TFATU can react with primary amines to form ureas.
Amide Formation: TFATU can react with carboxylic acids to form amides.
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Commonly used solvents include dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN).
Temperature: Reactions typically occur at room temperature or slightly elevated temperatures.
c. Major Products: The major products formed from TFATU reactions include trifluoroacetylated amines, ureas, and amides.
Scientific Research Applications
TFATU finds applications in various fields:
Organic Synthesis: TFATU is a versatile reagent for acylation reactions, making it valuable in the preparation of pharmaceutical intermediates and fine chemicals.
Peptide Synthesis: It is commonly used for peptide coupling reactions.
Medicinal Chemistry: Researchers utilize TFATU in drug discovery and development.
Mechanism of Action
The exact mechanism by which TFATU exerts its effects depends on the specific reaction. In acylations, it transfers the trifluoroacetyl group to the nucleophile, forming a new bond. In peptide synthesis, it facilitates amide bond formation between amino acids.
Comparison with Similar Compounds
TFATU’s uniqueness lies in its trifluoroacetyl group, which imparts enhanced reactivity and stability compared to other acylating agents. Similar compounds include benzoyl chloride, acetyl chloride, and other acyl chlorides.
Properties
CAS No. |
340263-96-9 |
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Molecular Formula |
C10H6F6N2O2 |
Molecular Weight |
300.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)5-2-1-3-6(4-5)17-8(20)18-7(19)10(14,15)16/h1-4H,(H2,17,18,19,20) |
InChI Key |
KTYHTAPRHUMVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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